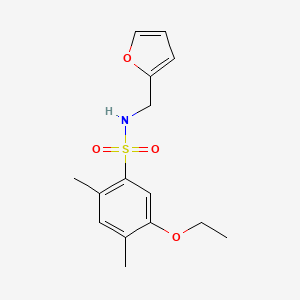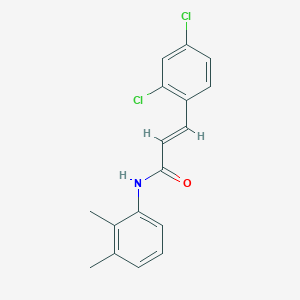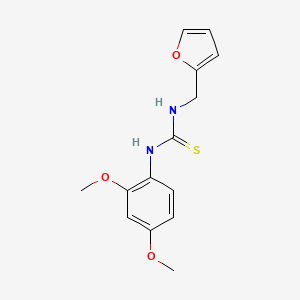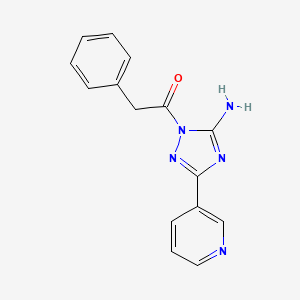
2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain.
作用機序
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid mediators that play a key role in inflammation and pain by sensitizing nociceptors, inducing vasodilation and increasing vascular permeability. By inhibiting the synthesis of prostaglandins, 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the activity of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, another group of lipid mediators that play a role in inflammation and asthma. Diclofenac has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in tissue remodeling and repair.
実験室実験の利点と制限
Diclofenac has several advantages as a research tool, including its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, there are also some limitations to its use, including its potential for non-specific effects, its relatively short half-life, and its potential for toxicity at high doses.
将来の方向性
There are several areas of research that could benefit from further investigation of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate. For example, studies aimed at elucidating the molecular mechanisms underlying its anti-inflammatory and analgesic effects could lead to the development of more selective and effective drugs. In addition, studies aimed at exploring the potential therapeutic applications of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate in conditions such as cancer and neurodegenerative diseases could provide new insights into its pharmacological properties. Finally, studies aimed at improving the safety and tolerability of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate could lead to the development of new formulations and dosing regimens that minimize the risk of adverse effects.
合成法
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate involves several steps, starting from the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chlorobenzoic acid in the presence of a base such as triethylamine to give the final product, 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate. The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate has been extensively studied, and several modifications to the original procedure have been proposed to improve the yield and purity of the product.
科学的研究の応用
Diclofenac has been the subject of numerous scientific studies, both in vitro and in vivo, aimed at understanding its mechanism of action and its effects on various physiological and biochemical processes. One of the main applications of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate is in the treatment of pain and inflammation associated with conditions such as arthritis, menstrual cramps, and postoperative pain. It has also been used as a topical agent for the treatment of actinic keratosis, a precancerous skin condition.
特性
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-10-3-1-2-9(6-10)15(20)21-8-14(19)12-5-4-11(17)7-13(12)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGZALSEYLGVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-oxoethyl 3-chlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)